molecular formula C4H5F3O3S B3425334 2-Propen-1-yl trifluoromethanesulfonate CAS No. 41029-45-2

2-Propen-1-yl trifluoromethanesulfonate

Cat. No. B3425334
CAS RN: 41029-45-2
M. Wt: 190.14 g/mol
InChI Key: XAWVLWQXWMTMGJ-UHFFFAOYSA-N
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Description

2-Propen-1-yl trifluoromethanesulfonate, also known as Allyl triflate, is a chemical compound with the molecular formula C4H5F3O3S . It has an average mass of 188.125 Da and a monoisotopic mass of 187.975494 Da . It contains a total of 15 bonds, including 10 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 1 sulfonate .


Molecular Structure Analysis

The molecular structure of 2-Propen-1-yl trifluoromethanesulfonate consists of 4 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, 3 oxygen atoms, and 1 sulfur atom . It contains 3 double bonds and 1 sulfonate group .

Safety And Hazards

The safety data sheet for similar compounds suggests that they can be hazardous. They are often classified as flammable liquids and can cause severe skin burns and eye damage . They may also cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled . Therefore, appropriate safety measures should be taken when handling these compounds.

properties

IUPAC Name

prop-2-enyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3S/c1-2-3-10-11(8,9)4(5,6)7/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWVLWQXWMTMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254234
Record name 2-Propen-1-yl 1,1,1-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propen-1-yl trifluoromethanesulfonate

CAS RN

41029-45-2
Record name 2-Propen-1-yl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41029-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-yl 1,1,1-trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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